molecular formula C24H23F5N2O5S B2843136 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 850914-12-4

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2843136
CAS No.: 850914-12-4
M. Wt: 546.51
InChI Key: WFJKVZBUZGLKDG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a tert-butyl group (at N1), a methyl group (at C3), and a pentafluorophenylthio moiety (at C4). The C5 position is esterified with a 3,4,5-trimethoxybenzoate group. Such structural attributes are common in pharmaceuticals and agrochemicals, where stability and bioavailability are critical .

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F5N2O5S/c1-10-20(37-21-17(28)15(26)14(25)16(27)18(21)29)22(31(30-10)24(2,3)4)36-23(32)11-8-12(33-5)19(35-7)13(9-11)34-6/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJKVZBUZGLKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F5N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The pentafluorophenyl thio group is then added through a substitution reaction. Finally, the trimethoxybenzoate moiety is attached to complete the synthesis. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, such as its interaction with specific enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.

    Industry: It can be used in the development of new industrial processes or products, such as coatings, adhesives, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous derivatives:

Compound Name Substituent at C4 (Thioether) Ester Group at C5 Molecular Weight (g/mol) Key Properties/Applications Reference
1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate 2,3,4,5,6-Pentafluorophenyl 3,4,5-Trimethoxybenzoate ~573.5 (calculated) High lipophilicity; potential kinase inhibition
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate 2-Nitrophenyl 3-Fluorobenzoate 498.5 (reported) Enhanced electronic asymmetry; photostability
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate 4-Methylphenyl 3,4-Dimethylbenzoate 463.6 (reported) Moderate steric bulk; improved solubility
[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate 2,3,4,5,6-Pentafluorophenyl 2-Methoxyacetate 504.4 (reported) Lower steric hindrance; metabolic stability

Key Observations:

Electron-Withdrawing vs. In contrast, the 4-methylphenylthio group (Ev10) is electron-donating, reducing electrophilicity but improving solubility in nonpolar solvents .

Impact on Physicochemical Properties :

  • The nitro group in Ev9 introduces polarity and electronic asymmetry, which could aid in crystallinity and X-ray diffraction studies (tools like SHELX and WinGX are commonly used for such analyses) .
  • The trimethoxybenzoate in the target compound likely increases melting point and thermal stability compared to smaller esters like 3-fluorobenzoate (Ev9) .

Biological Activity

The compound 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a pyrazole derivative with potential biological significance. Pyrazole compounds are known for their diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F5N2O4SC_{20}H_{22}F_5N_2O_4S with a molecular weight of approximately 468.46 g/mol. The presence of the pentafluorophenyl group and the trimethoxybenzoate moiety enhances its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

Several studies have demonstrated that pyrazole derivatives possess antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing pyrazole rings have been shown to inhibit bacterial growth effectively. A study reported that similar pyrazole derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial Strains TestedInhibition Zone (mm)
Pyrazole Derivative AS. aureus15
Pyrazole Derivative BE. coli18

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been explored. Research indicates that these compounds can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound may exert these effects through inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokines .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer potential of various pyrazole derivatives against breast cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against MCF-7 cells .
    • Findings : The compound showed an IC50 value of 12 µM against MCF-7 cells after 48 hours of treatment.
  • Evaluation of Anti-diabetic Potential : Another research effort focused on the glucose-lowering effects of pyrazole derivatives in diabetic models. The compound demonstrated a significant reduction in blood glucose levels compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of functional groups allows for interactions with various enzymes involved in metabolic pathways.
  • Receptor Binding : Pyrazoles may act as ligands for specific receptors, modulating cellular responses.

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